molecular formula C16H22N2O3 B6955786 N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide

N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide

Cat. No.: B6955786
M. Wt: 290.36 g/mol
InChI Key: QSCHHSHWMBAUDK-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a pyridine derivative, and an amide linkage

Properties

IUPAC Name

N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)14(17-15(19)13-5-4-10-21-13)16(20)18-8-6-12(3)7-9-18/h4-6,10-11,14H,7-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCHHSHWMBAUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)C(=O)C(C(C)C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative of the pyridine compound under controlled conditions to form the desired amide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methyl-1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-oxobutan-2-yl]furan-2-carboxamide: can be compared to other amide derivatives of pyridine and furan compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both a furan ring and a pyridine derivative in the same molecule provides unique chemical properties and reactivity that can be leveraged in various fields of research and industry.

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